Fragment-Like Molecular Weight Advantage Over Sulfamethoxypyridazine: A 27.5% Reduction for FBDD Compatibility
In fragment-based drug discovery (FBDD), the 'Rule of Three' stipulates MW < 300 Da for ideal fragment starting points. (6-Methoxypyridazin-3-yl)methanesulfonamide (MW 203.22) is 27.5% lighter than the structurally nearest clinically used sulfonamide, sulfamethoxypyridazine (MW 280.30) [1], and is 31.6% lighter than the closely related building block N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide (MW 279.32) [2]. This lower mass positions the target compound deeper within fragment chemical space, offering greater room for molecular weight growth during hit-to-lead optimization before exceeding the commonly accepted 500 Da oral druggability threshold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 203.22 g/mol |
| Comparator Or Baseline | Sulfamethoxypyridazine: 280.30 g/mol; N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide: 279.32 g/mol |
| Quantified Difference | Target is 77.08 g/mol (27.5%) lighter than sulfamethoxypyridazine; 76.10 g/mol (27.2%) lighter than the phenyl-linked analog |
| Conditions | Calculated from molecular formulas: C6H9N3O3S (target) vs. C11H12N4O3S (sulfamethoxypyridazine) vs. C12H13N3O3S (N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide) |
Why This Matters
For procurement in FBDD programs, lower MW directly translates to higher ligand efficiency potential and leaves a larger 'synthetic runway' for chemical elaboration without breaching oral druggability guidelines.
- [1] NIST Webbook. Sulfamethoxypyridazine (CAS 80-35-3). MW 280.303, C11H12N4O3S. View Source
- [2] ChemBridge Corporation. N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide. MW 279.32, C12H13N3O3S. View Source
